molecular formula C22H33N3O2 B1226451 N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide

N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide

Cat. No. B1226451
M. Wt: 371.5 g/mol
InChI Key: KJILWBZUTQOJFA-UHFFFAOYSA-N
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Description

N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Jassem and Chen (2021) demonstrated a facile one-pot reaction for the synthesis of novel 5-oxo-2-pyrrolidinecarboxamides, closely related to the compound . These compounds exhibited weak antimicrobial activity, indicating potential applications in antimicrobial research (Jassem & Chen, 2021).

Pharmaceutical Applications

  • In the domain of pharmacology, Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents. This is significant as the compound is structurally similar to these derivatives, suggesting possible applications in the development of CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Material Science and Chemistry

  • Ravikumar and Saravanan (2012) reported the synthesis of new polyamides with remarkable solubility and thermal stability. This research, involving compounds structurally related to N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide, highlights the potential application of similar compounds in material science, especially in the creation of new polymers with specific properties (Ravikumar & Saravanan, 2012).

Antimycobacterial Activity

  • Research by Mamolo et al. (1999) explored the synthesis of similar compounds and tested their antimycobacterial activity. Some compounds exhibited significant activity against strains of Mycobacterium tuberculosis, suggesting a potential application of N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide in antimycobacterial research (Mamolo, Falagiani, Vio, & Banfi, 1999).

properties

Product Name

N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide

Molecular Formula

C22H33N3O2

Molecular Weight

371.5 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H33N3O2/c26-21-17-20(18-25(21)16-11-19-9-4-3-5-10-19)22(27)23-12-8-15-24-13-6-1-2-7-14-24/h3-5,9-10,20H,1-2,6-8,11-18H2,(H,23,27)

InChI Key

KJILWBZUTQOJFA-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCCNC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide

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